2-Acetoxy-2-methyl-1-propanol

Overview

Description

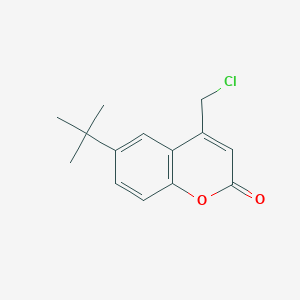

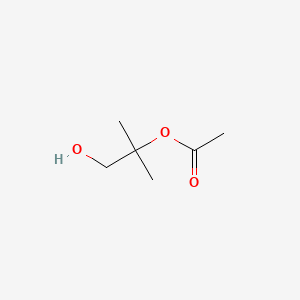

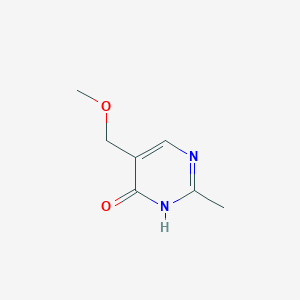

2-Acetoxy-2-methyl-1-propanol is a chemical compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 . It appears as an oil and is soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol .

Molecular Structure Analysis

The molecular structure of 2-Acetoxy-2-methyl-1-propanol consists of six carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The exact structure can be represented by the canonical SMILES stringCC(=O)OC(C)(C)CO . Physical And Chemical Properties Analysis

2-Acetoxy-2-methyl-1-propanol is an oil that is soluble in acetone, chloroform, dichloromethane, ethyl acetate, and methanol . It has a molecular weight of 132.16 .Scientific Research Applications

CO2 Capture and Microencapsulation

Background: Carbon capture is crucial for mitigating climate change, and researchers seek energy-efficient methods to capture CO2 from industrial processes.

Application: AMP has been encapsulated with tetraethyl orthosilicate (TEOS) to create microcapsules. These microcapsules serve as sorbents for CO2 capture in a cold environment. The conventional emulsion technique combines AMP as the core sorbent with silicon dioxide as the shell. These microcapsules show promise as an alternative to conventional sorbents .

Solid-Liquid Phase Change Adsorbents (SLPCAs)

Background: SLPCAs are materials used for gas separation and storage. However, phase separation of gelatinous solid products remains a challenge.

Application: AMP acts as a regulator to control the physical form of solid products in triethylenetetramine (TETA)-based SLPCAs. By using AMP, researchers can fine-tune the properties of these adsorbents .

Safe Alternative for Toxic Ethylene Glycol Ether

Background: 1-Methoxy-2-propanol (1-MP) is sought after as a safer alternative to toxic ethylene glycol ether.

Application: AMP plays a role in the synthesis of 1-MP, which has applications in chemical engineering. Its safety profile makes it an attractive choice for various industrial processes .

Solubility of CO2 in AMP Solutions

Background: Understanding the solubility of CO2 in different solvents is essential for designing efficient carbon capture processes.

Application: AMP, along with other constituents, has been investigated for its solubility in CO2. Experimental measurements reveal its behavior at different temperatures and pressures, providing insights for solvent selection in carbon capture technologies .

Catalyst for Alcohol Synthesis

Background: AMP exhibits unique properties that make it suitable for catalytic applications.

Application: It serves as a catalyst for synthesizing various alcohols, including propylene glycol ethers (PGE). Its stability and ease of reuse contribute to its attractiveness in alcohol synthesis .

Selective Polymeric Membranes

Background: Polymeric membranes play a vital role in gas separation processes.

Application: AMP-containing polymeric membranes have been explored for their CO2 selectivity. These membranes can potentially enhance separation efficiency in various applications, such as gas purification and carbon capture .

Mechanism of Action

Target of Action

2-Acetoxy-2-methyl-1-propanol is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that it can be obtained through the esterification reaction of 2-methyl-1-propanol and acetic acid . More research is needed to understand its interaction with its targets and any resulting changes.

Biochemical Pathways

It’s known that it’s used as a solvent and cleaning agent, as well as an intermediate in the manufacture of fragrances, pharmaceuticals, and pesticides

Pharmacokinetics

It’s known that it’s soluble in water and most organic solvents . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Acetoxy-2-methyl-1-propanol. It’s known to be a flammable liquid with irritant and corrosive properties . Proper protective measures should be taken when handling this compound to avoid skin contact and inhalation of vapors . More research is needed to discuss how other environmental factors influence its action.

properties

IUPAC Name |

(1-hydroxy-2-methylpropan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(8)9-6(2,3)4-7/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOKHTMCBUZSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxy-2-methyl-1-propanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B3136172.png)

![1-[(2-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3136182.png)

![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3136204.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)

![2-(4-Amino-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B3136239.png)